3-(Trifluoromethoxy)thiophenol
Overview
Description
3-(Trifluoromethoxy)thiophenol is a compound that is not directly mentioned in the provided papers, but it is related to the class of trifluoromethylthio compounds and thiophenols that are discussed. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to molecules, which can be exploited in various chemical reactions and for the modification of material properties.
Synthesis Analysis
The synthesis of trifluoromethylthio compounds can be achieved through various methods. For instance, 3-((trifluoromethyl)thio)indoles are synthesized using a palladium(II)-catalyzed reaction with trifluoromethanesulfanylamide and bismuth(III) chloride as a crucial activator . Another approach involves the generation of electrophilic trifluoromethylthio species in situ using AgSCF3 and trichloroisocyanuric acid, which allows for the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one under mild conditions . Additionally, trifluoroacetic acid catalyzed reactions in water have been used for thiophenylmethylation and thioalkylmethylation of various substrates, indicating the versatility of trifluoromethylthio compounds in multi-component coupling reactions .
Molecular Structure Analysis
The molecular structure and vibrational properties of related compounds, such as 3-trifluoromethylphenol, have been investigated using quantum chemical calculations and vibrational spectroscopy. These studies provide insights into the preferred conformations and the influence of the trifluoromethyl group on the molecular geometry .
Chemical Reactions Analysis
Trifluoromethylthio compounds participate in a variety of chemical reactions. Electrochemical trifluoromethylation of thiophenols has been developed, which operates without metal catalysts and oxidants, showcasing the reactivity of these compounds under mild conditions . The synthesis of triaryl-β-trifluoromethyl thiophenes from 1,3-dithiolium-4-olates and substituted 1-aryl-3,3,3-trifluoro-1-propynes demonstrates the regioselectivity and the potential for creating diverse thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylthio compounds are influenced by the presence of the trifluoromethyl group. For example, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes and their use as precursors for electropolymerization highlight the potential of these compounds in the development of conjugated polymers with specific electronic properties . The improved synthesis of 3-trifluoromethyl phenol, an important intermediate in medicine and pesticide production, emphasizes the importance of optimizing synthesis processes to enhance yield and purity .
Scientific Research Applications
Fluoroform as a Source in Synthesis
Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, has been utilized as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process is conducted at moderate temperatures and atmospheric pressure, yielding moderate to good yields of the respective products (Thomoson & Dolbier, 2013).
Co-thermolysis for Novel Compounds
A 'green' gas-phase method for obtaining trifluoromethoxylated compounds has been achieved, resulting in the creation of new 2-substituted-5-(trifluoromethoxy)thiophenes in moderate to good yields. Despite the involvement of radicals, an electron transfer mechanism is also postulated for the appearance of detected products (Peláez & Argüello, 2010).
Radical Trifluoromethylation
The radical trifluoromethylation of thiophenol, using specific reagents, has been explored through both theoretical and experimental methodologies. This study highlights the competitive reaction mechanisms and the importance of protonation in the rate-determining step (Sala et al., 2016).
Metal-Free Hydrotrifluoromethylation
A direct, metal-free method for hydrotrifluoromethylation of alkenes has been presented, relying on the single electron oxidation of a commercially available reagent. This approach exhibits a broad substrate scope, including mono-, di-, and trisubstituted aliphatic and styrenyl alkenes, with high regioselectivity in nearly all cases examined (Wilger, Gesmundo, & Nicewicz, 2013).
Electrochemical Trifluoromethylation
An electrochemical trifluoromethylation of thiophenols method has been developed without the use of metal catalysts and oxidants. This reaction features mild conditions and moderate to good yields, highlighting its potential for scalability and efficiency (Zhu et al., 2021).
Safety And Hazards
“3-(Trifluoromethoxy)thiophenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
The OCF3 group in “3-(Trifluoromethoxy)thiophenol” has good metabolic stability, suitable lipophilicity, and special electrical properties, which can modify the properties of drugs and material molecules . In recent years, trifluoromethoxy compounds have received more and more attention . Both new reagents and new trifluoromethoxylation strategies got a breakthrough .
properties
IUPAC Name |
3-(trifluoromethoxy)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJGGOYNWFQKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380490 | |
Record name | 3-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)thiophenol | |
CAS RN |
220239-66-7 | |
Record name | 3-(Trifluoromethoxy)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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